molecular formula C16H18FN3O2 B2974379 N-(4-Cyano-1-methylpiperidin-4-YL)-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide CAS No. 1385279-76-4

N-(4-Cyano-1-methylpiperidin-4-YL)-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No. B2974379
CAS RN: 1385279-76-4
M. Wt: 303.337
InChI Key: OXKIAMBKNJNHKM-UHFFFAOYSA-N
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Description

N-(4-Cyano-1-methylpiperidin-4-YL)-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C16H18FN3O2 and its molecular weight is 303.337. The purity is usually 95%.
BenchChem offers high-quality N-(4-Cyano-1-methylpiperidin-4-YL)-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Cyano-1-methylpiperidin-4-YL)-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure-Activity Relationship

The synthesis and structure-activity relationship (SAR) of compounds related to N-(4-Cyano-1-methylpiperidin-4-YL)-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide have been extensively studied to improve selectivity and affinity within certain classes of receptor agonists. For instance, structural modifications of indolealkylphenylpiperazines, which share a similar core structure, have led to improved selectivity and affinity for 5-HT1A receptor agonists. These modifications suggest the potential for compounds with the N-(4-Cyano-1-methylpiperidin-4-YL)-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide structure to act as selective agonists or inhibitors for specific receptors, contributing to their therapeutic potential (Heinrich et al., 2004).

Drug Metabolism and Disposition

The metabolism and disposition of compounds structurally related to N-(4-Cyano-1-methylpiperidin-4-YL)-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide have been studied in humans. For example, the novel orexin 1 and 2 receptor antagonist SB-649868, which shares a similar benzofuran carboxamide motif, exhibits almost complete elimination over a 9-day period, primarily via feces. Such studies highlight the importance of understanding the pharmacokinetic properties of these compounds, which is crucial for their development as therapeutic agents (Renzulli et al., 2011).

Material Science Applications

The structure of N-(4-Cyano-1-methylpiperidin-4-YL)-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide could potentially influence material science applications, especially in the development of novel sensors. Although direct research on this specific compound is limited, related structures have been utilized in colorimetric sensing for the detection of anions. The presence of the cyano group and the benzofuran moiety in related compounds has contributed to their effectiveness as sensors, suggesting possible applications in environmental monitoring and diagnostics (Younes et al., 2020).

properties

IUPAC Name

N-(4-cyano-1-methylpiperidin-4-yl)-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-20-6-4-16(10-18,5-7-20)19-15(21)14-9-11-8-12(17)2-3-13(11)22-14/h2-3,8,14H,4-7,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKIAMBKNJNHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)NC(=O)C2CC3=C(O2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyano-1-methylpiperidin-4-YL)-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide

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